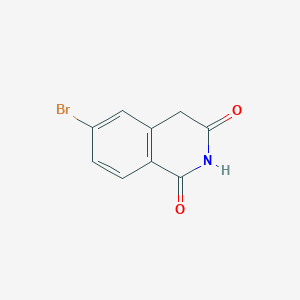
6-Bromoisoquinoline-1,3(2h,4h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoisoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and the dione functionality at the 1st and 3rd positions make this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-1,3(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the bromination of isoquinoline followed by oxidation to introduce the dione functionality. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Bromoisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
6-Bromoisoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
作用机制
The mechanism of action of 6-Bromoisoquinoline-1,3(2H,4H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and dione functionality can influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
6-Chloroisoquinoline-1,3(2H,4H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroisoquinoline-1,3(2H,4H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-Iodoisoquinoline-1,3(2H,4H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-Bromoisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and iodo counterparts.
属性
IUPAC Name |
6-bromo-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYFVARBWSUEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2795153.png)



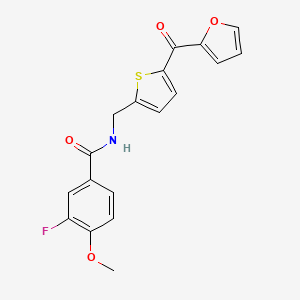
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)
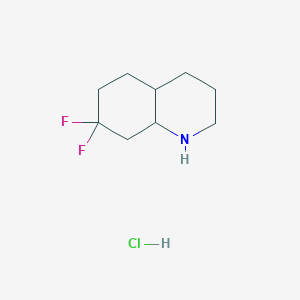
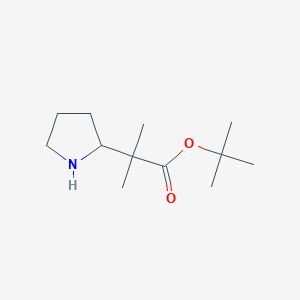
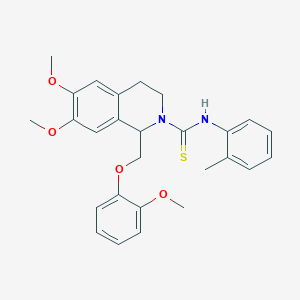
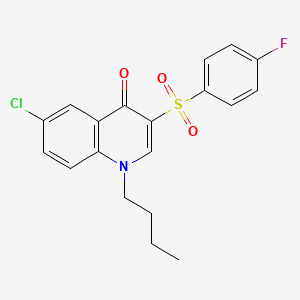
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2795168.png)
![4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2795169.png)
![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)
![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)
